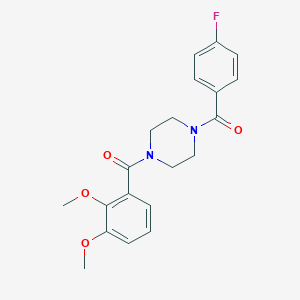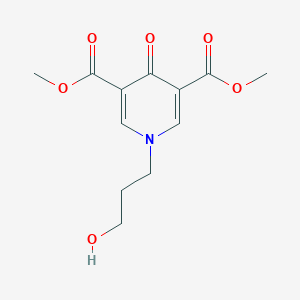
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine, also known as DM-235, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-235 belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine is not fully understood. However, it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine may help to prevent excitotoxicity and reduce inflammation in the brain.
Biochemical and Physiological Effects:
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and memory formation.
実験室実験の利点と制限
One of the main advantages of using 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it an ideal compound for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine. One area of research is the potential use of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine as a treatment for neuropathic pain. Another area of research is the potential use of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine as a treatment for Alzheimer's disease and Parkinson's disease. In addition, future research could focus on the development of new methods for synthesizing 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine and improving its solubility in water. Finally, future research could focus on the development of new NMDA receptor antagonists with improved selectivity and potency.
合成法
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine can be synthesized using several methods. One of the most common methods involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of sodium hydride. The resulting product is then treated with acetic anhydride to obtain 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine. Another method involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of trifluoroacetic acid. The product is then treated with acetic anhydride to obtain 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine.
科学的研究の応用
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been studied extensively for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-nociceptive properties. 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has also been studied for its potential use as a treatment for neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to have a positive effect on memory and cognitive function.
特性
製品名 |
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine |
|---|---|
分子式 |
C18H29N3 |
分子量 |
287.4 g/mol |
IUPAC名 |
3-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H29N3/c1-15-10-16(2)13-21(12-15)18-5-8-20(9-6-18)14-17-4-3-7-19-11-17/h3-4,7,11,15-16,18H,5-6,8-10,12-14H2,1-2H3 |
InChIキー |
WSHXXAJVMARHCF-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
正規SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)




![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)